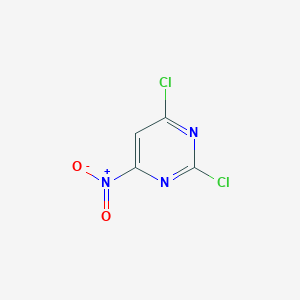

2,4-Dichloro-6-nitropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichloro-6-nitropyrimidine est un composé hétérocyclique de formule moléculaire C4HCl2N3O2. Il se caractérise par la présence de deux atomes de chlore et d'un groupe nitro liés à un cycle pyrimidine. Ce composé est connu pour son apparence cristalline jaune pâle et est utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques et agrochimiques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de 2,4-Dichloro-6-nitropyrimidine implique généralement la chloration de la 4,6-dihydroxypyrimidine. Une méthode courante comprend l'utilisation de chlorure de thionyle (SOCl2) comme agent chlorant. La réaction est effectuée sous reflux, où la 4,6-dihydroxypyrimidine est traitée avec du chlorure de thionyle en présence d'un solvant tel que le dichloroéthane. Le mélange réactionnel est ensuite chauffé pour faciliter le processus de chloration .

Méthodes de Production Industrielle

Dans les environnements industriels, la production de this compound peut impliquer l'utilisation d'oxychlorure de phosphore (POCl3) comme agent chlorant. Cette méthode est préférée en raison de son efficacité et de son rendement plus élevés. La réaction est réalisée dans un environnement contrôlé pour garantir la sécurité et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

2,4-Dichloro-6-nitropyrimidine subit divers types de réactions chimiques, notamment :

Réactions de Substitution Nucléophile : Les atomes de chlore du composé peuvent être remplacés par des nucléophiles tels que des amines, des thiols et des alcoolates.

Réactions de Réduction : Le groupe nitro dans this compound peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur ou du borohydrure de sodium.

Réactifs et Conditions Courants

Chlorure de Thionyle (SOCl2) : Utilisé pour les réactions de chloration sous reflux.

Oxychlorure de Phosphore (POCl3) : Préféré pour la chloration industrielle en raison de son efficacité accrue.

Hydrogène Gazeux (H2) : Utilisé dans les réactions de réduction avec un catalyseur.

Borohydrure de Sodium (NaBH4) : Un agent réducteur alternatif pour la réduction du groupe nitro.

Principaux Produits Formés

Pyrimidines Substituées : Formées par des réactions de substitution nucléophile.

2,4-Dichloro-6-aminopyrimidine : Formée par la réduction du groupe nitro.

4. Applications de la Recherche Scientifique

This compound a une large gamme d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'Action

Le mécanisme d'action de this compound est principalement lié à sa capacité à subir des réactions de substitution nucléophile. Les atomes de chlore du composé sont très réactifs et peuvent être remplacés par divers nucléophiles, conduisant à la formation de molécules bioactives. De plus, la réduction du groupe nitro en groupe amino peut donner lieu à des composés ayant une activité biologique accrue .

Applications De Recherche Scientifique

2,4-Dichloro-6-nitropyrimidine has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-6-nitropyrimidine is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of bioactive molecules. Additionally, the reduction of the nitro group to an amino group can result in compounds with enhanced biological activity .

Comparaison Avec Des Composés Similaires

Composés Similaires

4,6-Dichloro-2-méthyl-5-nitropyrimidine : Structure similaire, mais avec un groupe méthyle au lieu d'un atome d'hydrogène en position 2.

2,4-Dichloro-5-nitropyrimidine : Structure similaire, mais avec le groupe nitro en position 5 au lieu de la position 6.

Unicité

2,4-Dichloro-6-nitropyrimidine est unique en raison de son motif de substitution spécifique, qui permet des réactions sélectives et la formation d'une large gamme de dérivés. Sa réactivité et sa polyvalence en font un intermédiaire précieux dans la synthèse de divers composés bioactifs .

Propriétés

Formule moléculaire |

C4HCl2N3O2 |

|---|---|

Poids moléculaire |

193.97 g/mol |

Nom IUPAC |

2,4-dichloro-6-nitropyrimidine |

InChI |

InChI=1S/C4HCl2N3O2/c5-2-1-3(9(10)11)8-4(6)7-2/h1H |

Clé InChI |

BQUULAWJCDSWJR-UHFFFAOYSA-N |

SMILES canonique |

C1=C(N=C(N=C1Cl)Cl)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11766749.png)

![Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11766752.png)

![6-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11766774.png)

![1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene](/img/structure/B11766780.png)

![N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11766792.png)

![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)

![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)